ethyl 1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate
Description
Ethyl 1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a heterocyclic compound featuring a pyrazoloquinoline core substituted with two 4-methylphenyl groups at positions 1 and 3, along with an ethyl carboxylate moiety at position 6. This structure combines aromatic, electron-donating (methyl groups), and polar (carboxylate ester) functionalities, making it a candidate for applications in medicinal chemistry, particularly in kinase inhibition or fluorescence-based studies due to its conjugated π-system .
Properties
IUPAC Name |
ethyl 1,3-bis(4-methylphenyl)pyrazolo[4,3-c]quinoline-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2/c1-4-32-27(31)20-11-14-24-22(15-20)26-23(16-28-24)25(19-9-5-17(2)6-10-19)29-30(26)21-12-7-18(3)8-13-21/h5-16H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNSBTLLNKSSRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between ethyl 1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate and related compounds:
Key Observations:
Structural Diversity :
- The target compound’s bis(4-methylphenyl) groups contrast with electron-withdrawing substituents (e.g., nitro, chloro) in analogs, which may reduce metabolic stability but enhance binding to hydrophobic pockets in biological targets .
- The ethyl carboxylate at position 8 differentiates it from compounds like 9-(4-fluorophenyl)-7-(4-nitrophenyl)...pyrimidine , which lack ester groups but feature fused triazolo rings for enhanced rigidity .
Thermal Stability: Analogs with nitro groups (e.g., mp >340°C ) exhibit higher melting points than methyl-substituted derivatives, likely due to stronger intermolecular interactions.
Synthesis Complexity: The target compound likely requires multi-step cyclization (e.g., via Suzuki coupling or condensation reactions), similar to patented methods for substituted pyrazoloquinolines . In contrast, simpler pyrrole-isoquinoline derivatives are synthesized in moderate yields (40–45%) via acyl chloride coupling .
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